molecular formula C11H12Cl2N2O2S B225090 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

Cat. No. B225090
M. Wt: 307.2 g/mol
InChI Key: LKXAUCRNHSXKAI-UHFFFAOYSA-N
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Description

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its abbreviated name, DIDS. DIDS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DIDS involves the inhibition of anion transporters. DIDS binds to the anion transporters and blocks their function. This inhibition leads to changes in the membrane potential and ion flux, which can be used to study the function of the transporters.
Biochemical and Physiological Effects:
DIDS has a wide range of biochemical and physiological effects. In addition to its inhibition of anion transporters, DIDS has been shown to inhibit other proteins such as the calcium-activated potassium channel. DIDS has also been shown to have an effect on intracellular pH regulation and mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DIDS in lab experiments is its specificity for anion transporters. DIDS has been shown to be a potent inhibitor of CFTR and other anion transporters, making it a valuable tool for studying these proteins. However, one limitation of using DIDS is its potential toxicity. DIDS has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving DIDS. One area of research is the development of new analogs of DIDS with improved specificity and reduced toxicity. Another area of research is the use of DIDS in the study of other anion transporters and ion channels. Finally, DIDS may have potential applications in the treatment of diseases such as cystic fibrosis and sickle cell anemia, and further research in this area is warranted.
Conclusion:
In conclusion, 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, or DIDS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DIDS has a wide range of biochemical and physiological effects, including the inhibition of anion transporters and other proteins. While DIDS has some limitations, it remains a valuable tool for studying anion transporters and has potential applications in the treatment of diseases. Further research in this area is warranted to fully understand the potential of DIDS in scientific research.

Synthesis Methods

The synthesis of DIDS involves the reaction of 2,4-dichloro-5-methylphenylsulfonyl chloride with 2-methylimidazole in the presence of a base. This reaction results in the formation of DIDS as a white crystalline solid. The purity of DIDS can be increased through recrystallization from an appropriate solvent.

Scientific Research Applications

DIDS has been extensively studied for its potential applications in scientific research. One of the most significant applications of DIDS is in the study of anion transporters. DIDS has been shown to inhibit anion transporters such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the band 3 protein. This inhibition has been used to study the function of these transporters in various physiological processes.

properties

Molecular Formula

C11H12Cl2N2O2S

Molecular Weight

307.2 g/mol

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole

InChI

InChI=1S/C11H12Cl2N2O2S/c1-7-5-11(10(13)6-9(7)12)18(16,17)15-4-3-14-8(15)2/h5-6H,3-4H2,1-2H3

InChI Key

LKXAUCRNHSXKAI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN=C2C

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN=C2C

Origin of Product

United States

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